![molecular formula C38H45ClNO2PPd B2683281 Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-64-6](/img/no-structure.png)
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
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Overview
Description
“Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane” is a chemical compound with the molecular formula C26H35O2P . It has a molecular weight of 410.529 .
Molecular Structure Analysis
The molecular structure of “Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane” consists of a phosphorus atom bonded to two cyclohexyl groups and a biphenyl group, which is further substituted with two methoxy groups .Chemical Reactions Analysis
While specific chemical reactions involving “Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride” are not available, similar compounds have been used in palladium-catalyzed coupling reactions .Scientific Research Applications
- Applications :
- Solvent in Solution Polymerization : This compound can be used as a solvent in solution polymerization processes .
- Synthesis of Organic Compounds : It is employed in the synthesis of various organic compounds, including pentadiene, pentanediol, acetylpropyl alcohol, and ketones. These applications are relevant in both chemical research and industrial processes .
- Applications :
- Catalysis : Palladium complexes play a crucial role in catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in organic synthesis to form carbon-carbon bonds .
- Heck Reaction : Palladium-catalyzed Heck reactions are essential for the synthesis of substituted alkenes from aryl halides and alkenes. This reaction finds applications in pharmaceutical and agrochemical industries .
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (CAS Number: 657408-07-6)
Palladium(II) Complexes
2-Phenylaniline
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride involves the use of a palladium-catalyzed cross-coupling reaction between dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and 2-phenylaniline, followed by the addition of chloride to the resulting product.", "Starting Materials": [ "Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane", "Palladium(2+)", "2-Phenylaniline", "Chloride" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, dissolve dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and 2-phenylaniline in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium(2+) catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Stir the reaction mixture at an elevated temperature, typically between 80-120°C, for several hours until the desired product is formed.", "Step 4: Add chloride to the reaction mixture to quench the reaction and isolate the product by filtration or chromatography." ] } | |
CAS RN |
1375325-64-6 |
Product Name |
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride |
Molecular Formula |
C38H45ClNO2PPd |
Molecular Weight |
720.63 |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
NOMWEFBAPVZIIP-UHFFFAOYSA-M |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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